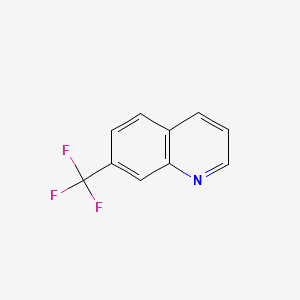

7-(Trifluoromethyl)quinoline

Descripción

Significance of Quinoline (B57606) Scaffold in Medicinal Chemistry and Materials Science

The quinoline scaffold, a fused heterocyclic system comprising a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. acs.orgresearchgate.net Its rigid, planar structure provides an ideal framework for the spatial orientation of various functional groups, enabling specific interactions with biological targets. mdpi.com This has led to the development of a wide array of quinoline-based drugs with diverse therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents. nih.govresearchgate.netbenthamscience.com In fact, the quinoline core is present in numerous commercially available drugs, highlighting its status as a "privileged scaffold" in drug discovery. researchgate.net

Beyond the realm of medicine, quinoline derivatives are integral to the advancement of materials science. Their unique electronic and photophysical properties make them valuable components in the design of organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. nih.gov The versatility of the quinoline ring system, which allows for functionalization at various positions, provides a means to fine-tune the optical and electronic characteristics of these materials. beilstein-journals.org

Rationale for Trifluoromethyl Group Incorporation in Quinoline Derivatives

The trifluoromethyl (-CF3) group is a powerful and frequently employed substituent in the design of new chemical entities, owing to its unique combination of steric and electronic properties. clockss.org Its introduction into a molecular structure, such as the quinoline scaffold, can profoundly influence the compound's physicochemical and biological characteristics.

A key attribute of the trifluoromethyl group is its ability to enhance the lipophilicity, or fat-solubility, of a molecule. This property is crucial for the absorption and distribution of drugs within the body, as it facilitates passage across biological membranes. Increased lipophilicity can lead to improved bioavailability of a compound.

The trifluoromethyl group is one of the most strongly electron-withdrawing groups used in medicinal chemistry. clockss.org This property significantly alters the electron distribution within the quinoline ring system, which can have several important consequences. The electron-withdrawing nature of the -CF3 group can influence the acidity or basicity of nearby functional groups, which in turn can affect how the molecule interacts with its biological target.

This electronic perturbation also impacts the reactivity of the quinoline core. For instance, it can influence the susceptibility of the ring to nucleophilic or electrophilic attack, a key consideration in the synthesis of new derivatives. In the context of materials science, the electron-withdrawing nature of the -CF3 group can be harnessed to tune the energy levels of molecular orbitals, thereby modifying the photophysical properties of quinoline-based materials for applications such as OLEDs. beilstein-journals.org

For example, research has shown that the introduction of a trifluoromethyl group can significantly enhance the anticancer activity of certain compounds. mdpi.com This enhancement is often attributed to a combination of improved cellular uptake, increased metabolic stability, and more favorable interactions with the target enzyme or receptor. The strategic placement of a -CF3 group on the quinoline scaffold can thus be a powerful tool for optimizing the potency and pharmacokinetic properties of a potential drug candidate.

Overview of Research Trajectories for 7-(Trifluoromethyl)quinoline and its Derivatives

Research involving this compound and its derivatives is expanding, driven by the promising properties imparted by the trifluoromethyl group at the 7-position of the quinoline nucleus. Synthetic chemists have developed various methods for the preparation of this key intermediate and its subsequent functionalization. clockss.orgnih.gov

A significant area of investigation is the synthesis of novel derivatives with potential therapeutic applications. For instance, This compound-4-thiol (B181374) has been utilized in studies investigating the metabolism of high-density lipoprotein (HDL). sigmaaldrich.comchemicalbook.com Furthermore, derivatives of this compound are being explored for their potential as anticancer and anti-inflammatory agents, building upon the known biological activities of the broader quinoline class. nih.govresearchgate.net

In the field of materials science, the strong electron-withdrawing nature of the trifluoromethyl group at the 7-position makes these quinoline derivatives attractive candidates for the development of new functional materials. Research is ongoing to explore their photophysical properties, with an eye toward applications in areas such as fluorescent probes and organic electronics. nih.govbeilstein-journals.org The ability to synthesize a variety of substituted 7-(trifluoromethyl)quinolines allows for the systematic tuning of their electronic and optical properties to meet the demands of specific applications.

Physicochemical Properties of this compound and a Key Derivative

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 325-14-4 | C₁₀H₆F₃N | 213.16 | 60.0-69.0 |

| This compound-4-thiol | 64415-07-2 | C₁₀H₆F₃NS | 229.22 | 222-225 |

Data sourced from Thermo Fisher Scientific and Sigma-Aldrich. sigmaaldrich.comthermofisher.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N/c11-10(12,13)8-4-3-7-2-1-5-14-9(7)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMSEFHVUYEEDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C(F)(F)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332685 | |

| Record name | 7-(Trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325-14-4 | |

| Record name | 7-(Trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=325-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms for 7 Trifluoromethyl Quinoline and Its Derivatives

Established Synthetic Routes to Quinoline (B57606) Derivatives with Trifluoromethylation

The introduction of a trifluoromethyl (-CF3) group into the quinoline scaffold can significantly alter its physical, chemical, and biological properties. Several classical quinoline syntheses have been adapted to incorporate this important functional group.

Friedländer Synthesis and its Adaptations

The Friedländer synthesis, a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a versatile method for constructing the quinoline core. organic-chemistry.orgwikipedia.org This reaction can be catalyzed by various acids, including trifluoroacetic acid, p-toluenesulfonic acid, and Lewis acids, as well as by non-traditional catalysts like molecular iodine. organic-chemistry.orgwikipedia.org The mechanism can proceed through either an aldol (B89426) addition followed by cyclization and dehydration or via the formation of a Schiff base intermediate. wikipedia.org

Adaptations of the Friedländer synthesis allow for the preparation of polysubstituted quinolines. nih.gov For instance, a one-pot method involving the in situ reduction of o-nitroarylcarbaldehydes to o-aminoarylcarbaldehydes with iron powder, followed by condensation with a carbonyl compound, provides good to excellent yields of quinoline derivatives. organic-chemistry.org This approach is scalable and tolerates a variety of functional groups. organic-chemistry.org

Knorr Quinoline Synthesis

The Knorr quinoline synthesis involves the intramolecular cyclization of a β-ketoanilide in the presence of a strong acid, typically sulfuric acid, to yield a 2-hydroxyquinoline. wikipedia.org The reaction is a type of electrophilic aromatic substitution followed by the elimination of water. wikipedia.org Reaction conditions can influence the product distribution, with the formation of 4-hydroxyquinolines as potential byproducts. wikipedia.org The mechanism is thought to proceed through a dicationic intermediate. wikipedia.org

Doebner Reaction

The Doebner reaction provides a route to quinoline-4-carboxylic acids through the reaction of an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.org This reaction serves as an alternative to the Pfitzinger reaction. wikipedia.org The exact mechanism is not fully elucidated but is proposed to involve either an initial aldol condensation or the formation of a Schiff base, followed by cyclization and dehydration. wikipedia.org A variation known as the Doebner-Miller reaction involves the reaction of an aniline with α,β-unsaturated carbonyl compounds, often catalyzed by acids like tin tetrachloride or p-toluenesulfonic acid. wikipedia.orgsynarchive.com

Multi-step Chemical Reactions for Trifluoromethylquinolines

The synthesis of complex trifluoromethylquinolines often requires multi-step reaction sequences. youtube.comrsc.org For example, the synthesis of bis- and tris-alkynyl-2-trifluoromethylquinolines has been achieved through a series of reactions. beilstein-journals.org This process starts with the cyclization of an aniline with ethyl trifluoroacetoacetate to form a quinolone intermediate. nih.gov Subsequent bromination and palladium-catalyzed Sonogashira cross-coupling reactions with various acetylenes yield the desired polyalkynylated products. beilstein-journals.orgnih.gov These multi-step approaches allow for the construction of highly functionalized quinoline derivatives with specific electronic and photophysical properties. beilstein-journals.org

Specific Synthetic Strategies for 7-(Trifluoromethyl)quinoline and its Isomers

Catalyst-Free Synthesis of 7-Aminoquinolines via Trifluoromethyl Group Introduction

A notable advancement in the synthesis of quinolines bearing a trifluoromethyl group is the development of a catalyst-free method for producing 2,4-disubstituted 7-aminoquinolines. nih.gov This reaction proceeds by condensing m-phenylenediamine (B132917) with an unsymmetrical 1,3-diketone containing a trifluoromethyl group. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group facilitates the reaction, directing a highly selective condensation to form the 4-CF3-substituted 7-aminoquinoline (B1265446) as a single product. nih.gov This method avoids the need for harsh acidic or basic catalysts and high temperatures, offering a more environmentally friendly and efficient route to these valuable compounds. nih.gov

Nickel-Catalyzed Insertion Reactions for (Trifluoromethyl)quinolines

Recent advancements in organometallic chemistry have led to novel synthetic pathways for constructing complex heterocyclic systems. Nickel-catalyzed reactions, in particular, have emerged as a powerful tool for the synthesis of trifluoromethyl-substituted quinolines through innovative insertion and cycloaddition strategies.

Insertion of Alkynes into Aromatic C–S Bonds

A novel and unconventional approach to synthesizing (trifluoromethyl)quinolines involves a nickel-catalyzed insertion of an alkyne into the carbon-sulfur (C–S) bond of a 2-(trifluoromethyl)-1,3-benzothiazole precursor. Current time information in Bangalore, IN.wikipedia.org This method represents a formal substitution of a sulfur atom within the thiazole (B1198619) ring with a two-carbon unit from an alkyne. wikipedia.org The reaction is catalyzed by a nickel(0) complex, typically generated in situ from precursors like bis(1,5-cyclooctadiene)nickel(0) (B103923) ([Ni(cod)2]). Current time information in Bangalore, IN.

The process effectively combines the benzothiazole (B30560) and an alkyne to construct the quinoline core. For instance, the reaction of 2-(trifluoromethyl)-1,3-benzothiazole with various internal alkynes, such as oct-4-yne, in the presence of a nickel catalyst and a phosphine (B1218219) ligand, leads to the formation of the corresponding 2-(trifluoromethyl)quinoline (B1226531) derivative. Current time information in Bangalore, IN. This methodology demonstrates a significant advancement by utilizing the typically robust C–S bond in a creative synthetic transformation. Current time information in Bangalore, IN.

Formation of Thianickelacycles and Thermal Desulfidation

The mechanism of the nickel-catalyzed alkyne insertion proceeds through several key steps. The catalytic cycle is initiated by the oxidative addition of the aromatic C–S bond of the 2-(trifluoromethyl)-1,3-benzothiazole to the nickel(0) center. This step forms a five-membered thianickelacycle intermediate. Current time information in Bangalore, IN.wikipedia.org The structure of this crucial intermediate has been confirmed through X-ray single-crystal structure analysis and in-situ X-ray absorption fine-structure spectroscopy. wikipedia.org

Following its formation, the thianickelacycle undergoes coordination with the alkyne. A subsequent migratory insertion of the alkyne into the nickel-carbon bond expands the ring, leading to a seven-membered thianickelacycle. Reductive elimination from this intermediate yields a seven-membered benzothiazepine (B8601423). The final step is a thermal elimination of the sulfur atom from the benzothiazepine via a pericyclic reaction, a process known as desulfidation, which results in the aromatization to the final quinoline product and regenerates the active nickel(0) catalyst. Current time information in Bangalore, IN.

Cyclocondensation Reactions Involving Trifluoroacetyl Anilines

Classical methods for quinoline synthesis, which involve the condensation of anilines with 1,3-dicarbonyl compounds or their equivalents, remain central to accessing a wide range of substituted quinolines. These cyclocondensation reactions can be adapted to produce this compound by using an appropriately substituted aniline. Specifically, anilines bearing a trifluoroacetyl group or those that can generate such a structure in situ are key precursors.

One of the most versatile methods is the Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., a ketone or β-ketoester). wikipedia.orgnih.govorganic-chemistry.org To synthesize a this compound derivative via this route, one would typically start with a 2-amino-4-(trifluoromethyl)benzaldehyde (B12870) or a corresponding ketone. This precursor undergoes a base- or acid-catalyzed condensation and subsequent cyclodehydration to form the quinoline ring system. researchgate.net Variations like the Combes synthesis, which reacts an arylamine with a 1,3-dicarbonyl compound under acidic conditions, can also be employed. jptcp.com For example, reacting 3-(trifluoromethyl)aniline (B124266) with a β-ketoester would first form a β-amino enone intermediate, which then cyclizes upon treatment with strong acid to yield the this compound core.

Regioselective Synthesis Approaches

The regioselectivity of quinoline synthesis is primarily dictated by the substitution pattern of the aniline precursor. To exclusively obtain the 7-(trifluoromethyl) isomer, it is essential to start with an aniline derivative where the trifluoromethyl group is located at the meta-position relative to the amino group, namely 3-(trifluoromethyl)aniline. Several classical named reactions ensure that this substitution pattern is maintained in the final quinoline product.

The Doebner-von Miller reaction is a robust method for achieving this regioselectivity. It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid. jptcp.com For instance, reacting 3-(trifluoromethyl)aniline with crotonaldehyde (B89634) (generated in situ from paraldehyde) or methyl vinyl ketone will yield 7-(trifluoromethyl)-2-methylquinoline or 7-(trifluoromethyl)-4-methylquinoline, respectively. A similar three-component Doebner reaction, which uses an aniline, an aldehyde, and pyruvic acid, can be employed to synthesize 2-substituted-7-(trifluoromethyl)quinoline-4-carboxylic acids. nih.gov

The Skraup synthesis , a related reaction using glycerol, sulfuric acid, and an oxidizing agent with an aniline, also provides a direct, though often harsh, route to the parent quinoline ring system. mdpi.com When applied to 3-(trifluoromethyl)aniline, this reaction would regioselectively produce this compound. The predictability of these reactions makes the use of 3-(trifluoromethyl)aniline a reliable strategy for the specific synthesis of the 7-substituted isomer. nih.gov

Derivatization Reactions of this compound

Once the this compound core is synthesized, it can be further functionalized to create a diverse library of derivatives for various applications.

Formation of Hydrazide Derivatives

Hydrazide derivatives of quinolines are of significant interest in medicinal chemistry. The synthesis of a hydrazide from this compound typically involves the introduction of a carboxylic acid functional group, which is then converted to the target hydrazide. A common and effective strategy is to first synthesize a quinoline-4-carboxylic acid.

This can be achieved using a Doebner reaction with 3-(trifluoromethyl)aniline, an appropriate aldehyde, and pyruvic acid to yield a 2-substituted-7-(trifluoromethyl)quinoline-4-carboxylic acid. nih.govresearchgate.net The resulting carboxylic acid is then typically converted to an ester, such as a methyl or ethyl ester, by reacting it with the corresponding alcohol under acidic conditions (e.g., using thionyl chloride in methanol). google.com

The final step is the hydrazinolysis of the ester. Reacting the this compound-4-carboxylate ester with hydrazine (B178648) hydrate (B1144303) (N2H4·H2O), often in a solvent like ethanol (B145695) under reflux, displaces the alkoxy group to form the desired this compound-4-carbohydrazide. This hydrazide serves as a versatile building block for synthesizing more complex molecules like hydrazones or other heterocyclic systems.

Below is a table showing representative data for a hypothetical synthesis of a hydrazide derivative.

| Step | Reactant 1 | Reactant 2 | Reagent/Conditions | Product |

| 1 | 3-(Trifluoromethyl)aniline | Benzaldehyde, Pyruvic acid | Doebner Reaction (e.g., reflux in ethanol) | 2-Phenyl-7-(trifluoromethyl)quinoline-4-carboxylic acid |

| 2 | 2-Phenyl-7-(trifluoromethyl)quinoline-4-carboxylic acid | Methanol | Thionyl Chloride (SOCl2), reflux | Methyl 2-phenyl-7-(trifluoromethyl)quinoline-4-carboxylate |

| 3 | Methyl 2-phenyl-7-(trifluoromethyl)quinoline-4-carboxylate | Hydrazine hydrate (N2H4·H2O) | Ethanol, reflux | 2-Phenyl-7-(trifluoromethyl)quinoline-4-carbohydrazide |

Esterification and Decarboxylation

The transformation of quinoline-4-carboxylic acids, including those with a trifluoromethyl substituent, into various derivatives often involves initial esterification followed by other modifications. imist.ma One common method for esterification is reacting the quinoline-4-carboxylic acid with an alcohol under acidic conditions, such as in the presence of sulfuric acid, to yield the corresponding ester. imist.ma

Decarboxylation, the removal of a carboxyl group, is another key transformation. For instance, in the synthesis of 2-methyl quinoline-4-carboxylic acids, a decarboxylation step occurs at position 2 of a bicyclic intermediate. imist.ma Similarly, decarboxylation of certain quinoline-4-carboxylic acids can lead to the formation of quinoline derivatives. researchgate.net The Pfitzinger reaction, a method for synthesizing quinoline-4-carboxylic acids from isatin (B1672199), involves a final decarboxylation step to aromatize the newly formed ring. researchgate.netgoogle.com

A one-pot method for synthesizing quinoline-4-carboxylates directly from isatin and 1,3-dicarbonyl compounds has been developed, which combines the synthesis of the quinoline-4-carboxylic acid and its subsequent esterification in a single step, catalyzed by trimethylchlorosilane (TMSCl). imist.ma

Nucleophilic Substitution Reactions

The quinoline ring, particularly when substituted with electron-withdrawing groups like trifluoromethyl, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov The nitrogen atom in the quinoline ring deactivates the heterocyclic ring towards electrophilic attack and facilitates nucleophilic substitution, especially at positions 2 and 4. nih.govyoutube.com

Halogenated quinolines, especially those with halogens at the 2 and 4 positions, are excellent substrates for nucleophilic substitution. quimicaorganica.org A variety of nucleophiles, including amines, thiols, and alkoxides, can displace the halogen. For example, 2-chloro-7-(trifluoromethyl)quinoline (B1590414) can serve as a precursor for introducing other functional groups at the 2-position through nucleophilic displacement of the chloride. uni.lu The reactivity of these positions is attributed to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. quimicaorganica.org Position 4 is generally more reactive than position 2. quimicaorganica.org

The trifluoromethyl group itself can influence the regioselectivity of nucleophilic aromatic substitution on the quinoline ring. While typically an electron-withdrawing group, its effect can be modulated by the reaction conditions and the nature of the nucleophile. stackexchange.comnih.gov The reaction of This compound-4-thiol (B181374), for instance, highlights the utility of nucleophilic substitution in creating functionalized quinolines. sigmaaldrich.com

Functionalization via Chloro Substituents

Chloro-substituted quinolines are versatile intermediates for the synthesis of a wide array of functionalized derivatives. The chlorine atom, particularly at the 2- and 4-positions, acts as a good leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups. quimicaorganica.org For example, 2-chloro-7-(trifluoromethyl)quinoline is a key starting material for synthesizing other 2-substituted analogs. uni.lu

The reactivity of chloroquinolines can be harnessed to build more complex molecular architectures. For instance, 4-azido-7-chloroquinoline, derived from 2,7-dichloroquinoline, is a valuable building block for synthesizing quinoline-triazole hybrids via click chemistry. researchgate.net The chloro substituent provides a handle for further chemical transformations, expanding the diversity of accessible quinoline derivatives. rsc.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Hybrid Scaffolds

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for constructing complex molecular architectures by linking different molecular fragments. nih.govnih.govrsc.org This reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species, to regioselectively form a 1,4-disubstituted-1,2,3-triazole. researchgate.netacs.org

This methodology has been extensively applied to the synthesis of quinoline-containing hybrid molecules. researchgate.netresearchgate.netnih.gov By functionalizing a this compound derivative with either an azide or an alkyne group, it can be readily coupled with a complementary reaction partner. This strategy allows for the creation of diverse hybrid scaffolds that combine the properties of the quinoline core with other pharmacophores or functional units. mdpi.com The CuAAC reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it an ideal method for late-stage functionalization and the generation of compound libraries for various applications. nih.govnih.gov For example, quinoline-triazole hybrids have been synthesized using this approach, demonstrating the modular nature of click chemistry in drug discovery. researchgate.net

Mechanistic Investigations of Synthetic Pathways

The synthesis of this compound and its derivatives often involves well-established named reactions, and understanding their mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

The Combes synthesis is a classic method for preparing quinolines by reacting an aniline with a β-diketone under acidic conditions. wikipedia.org The mechanism involves the initial formation of a Schiff base intermediate from the aniline and one of the carbonyl groups of the β-diketone. wikipedia.org This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (annulation), which is the rate-determining step. wikipedia.org Subsequent dehydration leads to the aromatic quinoline ring. wikipedia.org When using unsymmetrical diketones, the regioselectivity is influenced by the steric and electronic effects of the substituents on both the aniline and the diketone. wikipedia.org

The Pfitzinger reaction provides another route to quinoline-4-carboxylic acids by reacting isatin with a carbonyl compound containing an α-methylene group under basic conditions. researchgate.netgoogle.com The reaction begins with the base-catalyzed hydrolysis of isatin to form an isatinate salt. researchgate.net This is followed by condensation with the enolate of the carbonyl compound, cyclization, and subsequent dehydration and decarboxylation to yield the quinoline-4-carboxylic acid. researchgate.net

The Doebner reaction , a three-component reaction between an aniline, an aldehyde, and pyruvic acid, is also used to synthesize quinoline-4-carboxylic acids. nih.gov The mechanism is thought to involve the formation of an enolate from pyruvic acid, which then reacts with the Schiff base formed between the aniline and the aldehyde. Subsequent cyclization and dehydration afford the final product. researchgate.net

Nucleophilic aromatic substitution (SNAr) on haloquinolines proceeds via an addition-elimination mechanism. quimicaorganica.org A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized over the aromatic system and is particularly stabilized by the nitrogen atom. quimicaorganica.org In the final step, the leaving group is eliminated, restoring the aromaticity of the quinoline ring. youtube.com The presence of electron-withdrawing groups, such as the trifluoromethyl group, further stabilizes the Meisenheimer intermediate and thus facilitates the reaction. youtube.com

Advanced Spectroscopic and Computational Studies of 7 Trifluoromethyl Quinoline

Spectroscopic Characterization Techniques in Research

Spectroscopic techniques are indispensable tools for confirming the identity and purity of synthesized compounds and for probing their molecular structure and electronic environment. For 7-(Trifluoromethyl)quinoline, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, X-ray Crystallography, and UV-Visible spectroscopy provides a comprehensive characterization.

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework and verifying the presence and environment of the fluorine atoms in this compound.

¹H NMR: In the proton NMR spectrum, the hydrogen atoms on the quinoline (B57606) ring system are expected to appear in the aromatic region, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of the -CF₃ group at the 7-position. Studies on related quinoline derivatives show that protons on the same ring as the substituent are most affected. uncw.edu

¹³C NMR: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The spectrum for a typical trifluoromethyl-substituted quinoline would show signals for the nine carbons of the quinoline core and one for the trifluoromethyl carbon. wiley-vch.deresearchgate.net The carbon atom directly attached to the -CF₃ group (C-7) will exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself typically appears as a quartet with a large coupling constant (¹JCF) of approximately 275 Hz. beilstein-archives.org

¹⁹F NMR: ¹⁹F NMR is particularly crucial for compounds containing fluorine. It offers high sensitivity and a wide chemical shift range. nih.gov For trifluoromethyl groups attached to an aromatic ring system like quinoline, a single sharp resonance is expected. In studies of various trifluoromethylquinolines, the ¹⁹F chemical shift for the -CF₃ group typically appears around -61 to -63 ppm when referenced against an external standard like CF₃COOH or C₆F₅CF₃. wiley-vch.debeilstein-archives.orgrsc.org This characteristic upfield shift is a definitive indicator of the trifluoromethyl group's presence. colorado.edu

Table 1: Representative NMR Data for Trifluoromethyl-Substituted Quinolines Note: Data is for related isomers and derivatives, as a complete experimental spectrum for this compound is not available in the cited literature.

| Nucleus | Compound | Chemical Shift (δ, ppm) | Notes | Source |

| ¹⁹F | 2-Methyl-4,6-bis(trifluoromethyl)quinoline | -61.8, -62.9 | Two distinct signals for the CF₃ groups at C-4 and C-6. | wiley-vch.de |

| ¹⁹F | Schiff base of 6-amino-4-(trifluoromethyl)quinoline | -61.70 (average) | Singlet for the CF₃ group. | beilstein-archives.org |

| ¹³C | 2-Methyl-4-(trifluoromethyl)quinoline | 123.7 (q, ¹JCF ≈ 274 Hz) | Quartet for the CF₃ carbon. | wiley-vch.debeilstein-archives.org |

| ¹H | 2-Methyl-4-(trifluoromethyl)quinoline | 7.54 - 8.10 | Aromatic protons in the typical downfield region. | wiley-vch.de |

Vibrational spectroscopy, including both IR and Raman techniques, helps identify the functional groups and fingerprint the molecular structure of this compound. The spectra are characterized by vibrations of the quinoline skeleton and the trifluoromethyl group.

Quinoline Ring Vibrations: The IR and Raman spectra are expected to show characteristic bands for the C-H stretching vibrations of the aromatic ring protons above 3000 cm⁻¹. astrochem.org The C=C and C=N stretching vibrations within the heterocyclic ring system typically appear in the 1620–1400 cm⁻¹ region. wiley-vch.dersc.org C-H in-plane and out-of-plane bending vibrations produce strong signals in the lower frequency region (below 1300 cm⁻¹). astrochem.orgresearchgate.net

Trifluoromethyl Group Vibrations: The C-F bonds in the -CF₃ group give rise to very strong and characteristic absorption bands in the IR spectrum. The symmetric and asymmetric C-F stretching vibrations are typically observed in the 1350–1100 cm⁻¹ range. wiley-vch.dersc.org These bands are often among the most intense in the spectrum, making IR spectroscopy a powerful tool for confirming the presence of the trifluoromethyl substituent.

Studies on the closely related quinoline-7-carboxaldehyde have utilized both experimental and theoretical methods to assign these vibrational modes precisely. nih.govresearchgate.net

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and intermolecular interactions. While crystallographic data for this compound itself is not prominently published, analysis of related structures, such as derivatives of trifluoromethyl-substituted quinolines, reveals important structural features. beilstein-archives.org For instance, the crystal structure of a Schiff base derived from a 6-amino-4-(trifluoromethyl)quinoline confirmed the planarity of the quinoline ring and provided detailed information on the dihedral angles between the quinoline core and its substituents. beilstein-archives.org Such studies are crucial for understanding how the molecule packs in a crystal lattice and engages in non-covalent interactions. researchgate.net

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic quinoline system. researchgate.net The parent quinoline molecule exhibits strong absorptions below 320 nm. nist.gov The introduction of the -CF₃ group may cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) due to its electronic influence on the aromatic system. Studies on various quinoline derivatives show that electronic transitions typically occur in the 250-400 nm range. researchgate.net

Quantum Chemical and Computational Approaches

Computational chemistry provides deep insights into the molecular properties of this compound, complementing experimental findings and helping to interpret complex spectroscopic data.

Density Functional Theory (DFT) has become a standard computational tool for predicting the properties of organic molecules with high accuracy. scirp.org For this compound, DFT calculations are used to determine its most stable three-dimensional geometry and to simulate its vibrational spectra.

Researchers performing these calculations typically use a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). nih.gov The first step is to perform a geometry optimization, which finds the lowest energy arrangement of the atoms. This provides theoretical values for bond lengths and angles that can be compared with experimental X-ray data if available. nih.gov

Following optimization, a frequency calculation can be performed. This predicts the IR and Raman active vibrational modes, their frequencies (in cm⁻¹), and their intensities. nih.govscirp.org By comparing these calculated spectra with the experimental IR and Raman spectra, a detailed and accurate assignment of the observed vibrational bands can be achieved. This approach has been successfully applied to quinoline-7-carboxaldehyde, a molecule with a substituent at the same position, demonstrating the power of DFT to corroborate and explain experimental spectroscopic results. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, revealing the stability and conformational changes of ligands when bound to biological macromolecules.

In computational studies investigating potential inhibitors for SARS-CoV-2 related proteins, the stability of quinoline analogues was tested using MD simulations. nih.gov These simulations demonstrated that while the inhibitors bonded well with target proteins, the intrinsic binding affinity was dependent on protein dynamics. nih.govosti.gov The stability of docked complexes, including those with fluorine-based quinolines, was observed with the Spike-ACE2 complex and the human serine protease TMPRSS2. nih.gov However, the quinolines were found to be unstable with the Spike protein alone. nih.gov The simulations highlighted that quinolines were stable when bound to electronegative pockets of their target proteins. nih.govosti.gov

Further studies on quinoline derivatives as potential inhibitors for Bruton's tyrosine kinase (BTK), a target in multiple sclerosis, have also utilized MD simulations. acs.org For instance, a lead compound, L2-a, which contains a quinoline and a trifluoromethyl group, was subjected to a 100 ns MD simulation to validate docking accuracy and assess the dynamic behavior of the protein-ligand system. acs.org The Root Mean Square Deviation (RMSD) analysis showed that the backbone atoms of the BTK protein remained relatively stable, with minor fluctuations, indicating that the ligand binding induced conformational stability. acs.org These computational analyses confirmed the high binding specificity and strong conformational stability of the quinoline-based inhibitor. acs.org

MD simulations have also been employed to evaluate quinoline derivatives as potential inhibitors of the acetylcholinesterase enzyme, which is relevant to Alzheimer's disease. nih.gov By performing multiple simulations, researchers can describe the dynamic behavior of different compounds and calculate binding energies to identify promising candidates. nih.gov

Molecular Docking Studies for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and mode of action of novel drug candidates.

Theoretical investigations into inhibitors for SARS-CoV-2 have used molecular docking to study the binding of quinoline-based molecules with the Spike protein, the Spike-ACE2 human receptor complex, and the human serine protease TMPRSS2. nih.govosti.gov Initial studies with known drugs like Chloroquine and Hydroxychloroquine showed good docking energies in the range of -6 kcal/mol. nih.gov A subsequent high-throughput screening of other quinoline candidates identified ligands with even better binding energies, around -8 kcal/mol. nih.gov One study identified a fluorine-based compound, 3-[3-(Trifluoromethyl)phenyl]quinoline, as a promising candidate that binds effectively to both the Spike-ACE2 complex and TMPRSS2. nih.govosti.gov

In the context of developing inhibitors for Bruton's tyrosine kinase (BTK), molecular docking was instrumental. acs.orgacs.org A virtual screening identified a quinoline-containing compound, L2, with a strong binding affinity of -8.40 kcal/mol. acs.org Through lead optimization, a superior candidate, L2-a, which incorporates a trifluoromethyl group, was developed. acs.orgacs.org L2-a demonstrated a significantly improved docking score of -9.62 kcal/mol, indicating a more favorable binding affinity with the BTK active site. acs.org The docking analysis revealed that L2-a forms stable interactions with key residues such as CYS481, GLY480, and ASP539. acs.orgacs.org

Docking studies have also been performed on hybridized 4-(trifluoromethyl)quinoline (B1586426) systems to evaluate their interactions with biological targets like DNA and human serum albumin (HSA). researchgate.netnih.gov Similarly, quinoline-3-carboxamide (B1254982) derivatives were docked with various DNA damage and response (DDR) kinases, such as ATM, ATR, and DNA-PKcs, to assess their binding and selectivity. mdpi.com These studies consistently show that the quinoline scaffold can effectively bind to the hinge region of kinases, acting as competitive inhibitors. mdpi.com

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| L2 (Quinoline derivative) | BTK | -8.40 | CYS481, TYR485, ASN484, MET477, LEU408, VAL416, LEU528, ALA428 |

| L2-a ((z)-N-(1-fluoro-2-(quinoline-3-yl)vinyl)-5-(trifluoromethyl)-1,3,4-oxadiazol-2-amine) | BTK | -9.62 | CYS481, GLY480, ASP539, LEU528, ILE472, LEU460 |

| Pirtobrutinib (Reference BTKi) | BTK | -9.75 | LYS430, CYS481, ARG525, ASN526, SER538, ASP539, VAL416, ILE472, LEU528, LEU542 |

In Silico Studies for Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery by identifying the key chemical features responsible for their biological activity.

The introduction of a trifluoromethyl (-CF3) group into a quinoline scaffold is a key strategy in medicinal chemistry. nih.gov This strongly electron-withdrawing group can significantly enhance the biological properties of the molecule. nih.gov In the development of BTK inhibitors, SAR analysis was employed to refine hits from high-throughput screening. acs.orgacs.org This led to the strategic replacement of a nitro-substituted ring in an initial lead compound (L2) with a trifluoromethyl-substituted heterocycle to create L2-a. acs.orgacs.org This modification not only preserved strong binding affinity but also significantly reduced the predicted risk of drug-induced liver injury (DILI). acs.orgacs.org The SAR analysis revealed that the trifluoromethyl group enhanced interactions with the target, while the retained quinoline structure was thought to contribute to π-π interactions within the receptor site. acs.org The integration of the -CF3 moiety also increases molecular lipophilicity, which can improve membrane permeability and oral bioavailability. acs.orgacs.org

SAR studies on quinoline derivatives as inhibitors of Mycobacterium tuberculosis have also highlighted the importance of substituents at the 6 and 7-positions. nih.gov These studies suggested that halogens, such as in a trifluoromethyl group, are favorable substituents compared to others. nih.gov Similarly, SAR studies on quinazoline (B50416) derivatives as EGFR kinase inhibitors have shown that bulky substituents at the C-7 position are favorable for inhibitory activity. nih.gov

Applications in Materials Science and Advanced Technologies

Fluorescent Probes and Bioimaging

Derivatives of 7-(Trifluoromethyl)quinoline are instrumental in the development of fluorescent probes, which are used to visualize and study specific components and processes within living cells. bldpharm.com The strong electron-withdrawing nature of the -CF3 group is crucial to the photophysical behavior of these molecules. nih.gov

A key feature of certain this compound derivatives is their ability to exhibit intramolecular charge-transfer (ICT) fluorescence. researchgate.netbeilstein-archives.org This phenomenon occurs in molecules that contain both an electron-donating group and an electron-withdrawing group. In specially designed quinoline (B57606) derivatives, the electron-donating amino group and the strongly electron-withdrawing trifluoromethyl group work in concert. researchgate.net Upon excitation with light, an electron is effectively transferred from the donor to the acceptor, creating a charge-separated excited state. mdpi.comrsc.org

This ICT state is highly sensitive to the polarity of its surrounding environment, which allows these molecules to function as fluorescent sensors. researchgate.net Furthermore, this process often results in a large separation between the absorption and emission wavelengths (a large Stokes shift), which is a highly desirable property for fluorescent probes as it minimizes self-quenching and improves signal detection. researchgate.net Research on Schiff bases derived from 6-amino-4-(trifluoromethyl)quinolines has also highlighted the role of the trifluoromethyl group in creating ICT characteristics, leading to high quantum fluorescence yields and large Stokes shifts, which are beneficial for their application as biomolecular markers. nih.govbeilstein-journals.org

The Golgi apparatus is a critical organelle responsible for processing and packaging proteins and lipids. nih.govbath.ac.uk The development of probes that can specifically target the Golgi is essential for studying its function and its role in disease. nih.gov

Researchers have successfully synthesized 2,4-disubstituted 7-aminoquinolines containing a trifluoromethyl group that act as specific, low-cost probes for the Golgi apparatus. researchgate.net The pyridyl-like structure of the quinoline ring is well-suited to the slightly acidic environment of the Golgi. rsc.org These probes have been shown to selectively accumulate in the Golgi of various human cell lines, including HeLa, U2OS, and 4T1 cells. researchgate.net Their effectiveness is confirmed by co-localization experiments, where the fluorescence signal from the quinoline probe precisely overlaps with that of commercially available Golgi markers. researchgate.net This specificity makes them powerful tools for real-time, non-invasive visualization of Golgi dynamics in living cells. researchgate.netnih.gov

Table 1. Representative Photophysical Properties of Schiff Base Derivatives of 6-Amino-4-(trifluoromethyl)quinoline in Various Solvents. This data illustrates the solvent-dependent fluorescence and large Stokes shifts characteristic of these compounds, stemming from their intramolecular charge-transfer (ICT) nature. Data sourced from beilstein-journals.org.

Two-photon fluorescence microscopy is an advanced imaging technique that offers significant advantages over conventional methods, including deeper tissue penetration, reduced phototoxicity, and higher spatial resolution. rsc.orgnews-medical.netnih.gov This makes it ideal for imaging processes within thick tissue samples or living organisms. nih.govdtic.mil

The same 7-aminoquinoline (B1265446) derivatives bearing a trifluoromethyl group developed for Golgi imaging have also proven effective for use with two-photon microscopy. researchgate.net This capability allows for high-resolution, three-dimensional imaging of the Golgi apparatus in live cells with minimal damage to the biological sample. researchgate.netnih.gov The development of quinoline-based probes with strong two-photon absorption is an active area of research, with other derivatives being designed to detect specific ions like Zn(2+) within cells using this powerful technology. nih.gov

Advanced Materials Synthesis

Beyond bioimaging, this compound serves as a critical building block in the synthesis of advanced functional materials. The incorporation of the -CF3 group can enhance properties like thermal stability, solubility, and electronic characteristics, making these derivatives suitable for high-performance applications.

The quinoline moiety is a versatile component in polymer science. Recently, α-trifluoromethylated quinoline derivatives have been developed as a new class of photoinduced-electron transfer (PET) donors. nih.gov These molecules can initiate radical polymerization reactions to produce polymers with high molecular weights. nih.gov A key advantage is that these initiators are storable and can be mixed in a monomer solution for months without losing their efficiency, offering a significant benefit for industrial applications. nih.gov While the broader class of quinoline derivatives is used in developing polymers and coatings, the specific exploration of this compound in this domain leverages its unique electronic properties for creating specialized polymers through controlled radical polymerization processes. nih.govresearchgate.net

The field of organic electronics has identified quinoline derivatives as promising materials for Organic Light-Emitting Diodes (OLEDs) due to their stability and luminescent properties. nih.govresearchgate.netuconn.edu Derivatives of this compound, such as this compound-3-carbonitrile, are specifically listed by chemical suppliers for use in OLED materials, indicating their role in the development of new emissive or charge-transport layers. bldpharm.com Research on related quinoline structures demonstrates their utility in creating efficient blue-emitting OLEDs, a critical component for full-color displays. researchgate.netuconn.edu

In a separate application, certain derivatives like 2-Methyl-7-(trifluoromethyl)quinolin-4-ol are categorized as materials for liquid crystal (LC) applications. This suggests that the rigid structure of the quinoline core, modified by the trifluoromethyl group, can be used to design molecules with the specific phase behaviors required for liquid crystal displays and other related technologies.

Table 2. Performance Characteristics of Representative Quinoline-Based Materials in OLEDs. This table compares a blue-emitting quinoline derivative to the standard green-emitting Alq3, showcasing the versatility of the quinoline scaffold in tuning the properties of electronic devices. The development of this compound derivatives aims to further enhance these properties. Data sourced from researchgate.netuconn.edu.

Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) represent a promising class of photovoltaic devices, offering a low-cost alternative to conventional silicon-based solar cells. The core of a DSSC is a photosensitive dye that absorbs light and injects electrons into a wide-bandgap semiconductor. Quinoline derivatives have been investigated as potential sensitizers in DSSCs due to their versatile synthesis and tunable photophysical properties. researchgate.netnih.govnih.govgoogle.com

The introduction of a trifluoromethyl group into organic dyes can be advantageous for DSSC performance. The electron-withdrawing nature of the -CF3 group can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the dye, which can facilitate electron injection into the semiconductor's conduction band. rsc.org Furthermore, trifluoromethyl groups can enhance the photostability and solubility of the dye, which are crucial parameters for long-term device performance. nih.gov

While the broader class of quinoline derivatives and compounds with trifluoromethyl groups have shown promise in the context of solar cells, specific and detailed research focusing exclusively on this compound as a primary sensitizer (B1316253) in DSSCs is not extensively documented in the reviewed scientific literature. Theoretical studies on various quinoline-based dyes suggest that their electronic and absorption properties can be finely tuned for DSSC applications. researchgate.netnih.govnih.gov However, empirical data on the performance of this compound within a DSSC assembly, including power conversion efficiency, short-circuit current density, and open-circuit voltage, remains a subject for future investigation.

Bioimaging and Sensor Development

The unique fluorescent properties of quinoline derivatives have made them a significant area of research in the development of probes for bioimaging and chemical sensors. The introduction of a trifluoromethyl group can further enhance these properties. Quinolines containing both an amino group and a trifluoromethyl group have been shown to exhibit strong intramolecular charge-transfer fluorescence, resulting in large Stokes shifts, which is a desirable characteristic for bioimaging probes to avoid self-quenching and improve signal-to-noise ratio. nih.gov

Derivatives of this compound have been explored for their potential in live-cell imaging. For instance, certain 2,4-disubstituted 7-aminoquinolines, which feature a trifluoromethyl group, have demonstrated the ability to specifically target the Golgi apparatus in various cell lines. nih.gov These probes are valuable tools for studying the morphology and dynamics of this essential organelle.

In the realm of sensor development, the quinoline scaffold serves as a versatile platform for designing chemosensors for various ions and molecules. A novel fluorescent sensor for the detection of Fe³⁺ ions was developed using a quinoline derivative where a trifluoroacetyl group was employed to protect an amino group, highlighting the utility of the trifluoromethyl moiety in sensor design. rsc.org Another study reported on a quinoline-based hydrazone derivative that functions as an optical chemosensor for tributyltin (TBT), a toxic environmental pollutant. sigmaaldrich.com Although not always this compound itself, these examples underscore the potential of trifluoromethylated quinolines in the creation of highly selective and sensitive chemical sensors.

Radical Polymerizations

Radical polymerization is a fundamental process in polymer chemistry for synthesizing a wide variety of polymers. The initiation of this chain reaction often relies on the generation of radical species, which can be achieved through various methods, including the use of photoinitiators.

Photoinduced-Electron Transfer (PET) Donors

In recent years, α-trifluoromethylated quinolines have emerged as a promising class of photoinduced-electron transfer (PET) donors for initiating radical polymerizations. researchgate.netrsc.org These compounds can act as safe and storable initiators, offering an alternative to more conventional and often less stable systems.

The mechanism involves the photoexcitation of the α-trifluoromethylated quinoline, which then donates an electron to a suitable acceptor, such as a monomer, initiating the polymerization process through the generation of radical intermediates via single electron transfer. researchgate.netrsc.org This approach has been successfully employed to synthesize polymers with high molecular weights. A significant advantage of these PET donors is their stability, allowing them to be stored within the monomer for extended periods without losing their efficiency. researchgate.netrsc.org

Mechanistic studies, combining spectroscopic analysis and theoretical calculations, have confirmed the activation mode of these electron donors. researchgate.netrsc.org The research in this area highlights the potential of tailoring the electronic properties of quinoline derivatives through trifluoromethylation to create efficient and robust initiating systems for advanced polymer synthesis.

| Property | Finding | Source |

| Initiator Type | Photoinduced-Electron Transfer (PET) Donor | researchgate.netrsc.org |

| Activation | Photoexcitation followed by single electron transfer | researchgate.netrsc.org |

| Outcome | Generation of radical intermediates for polymerization | researchgate.netrsc.org |

| Result | Synthesis of high molecular weight polymers | researchgate.netrsc.org |

| Stability | Can be stored in monomer for months without loss of efficiency | researchgate.netrsc.org |

Future Directions and Emerging Research Areas

Development of Novel Therapeutic Agents

The quinoline (B57606) scaffold remains a highly attractive core for the design of new drugs. orientjchem.orgnih.gov Future research will likely continue to focus on synthesizing and screening novel 7-(trifluoromethyl)quinoline derivatives for various therapeutic applications, particularly in oncology and infectious diseases. nih.govmdpi.com The unique properties imparted by the trifluoromethyl group make this scaffold a promising starting point for identifying potent and selective inhibitors of various biological targets. orientjchem.org

Exploration of Synergistic Effects with Other Agents

A growing area in pharmacology is the study of combination therapies to enhance efficacy and overcome drug resistance. Future investigations could explore the synergistic effects of this compound-based therapeutic agents when co-administered with existing drugs. This approach is particularly relevant in cancer chemotherapy, where combination treatments are standard practice.

Targeted Drug Delivery Systems

To improve the therapeutic index of potent molecules, targeted drug delivery is a key strategy. Research could be directed towards developing systems that selectively deliver this compound-based drugs to specific tissues or cells, such as tumors. This could involve conjugation to targeting moieties or encapsulation in nanoparticle systems, thereby minimizing off-target effects. The inherent ability of some derivatives to localize in specific organelles, like the Golgi apparatus, suggests a potential for intrinsic targeting capabilities. nih.gov

Green Chemistry Approaches in Synthesis

There is a significant trend in chemical manufacturing towards more environmentally friendly processes. mdpi.com Future work on the synthesis of this compound and its derivatives will likely focus on "green chemistry" approaches. This includes the use of microwave irradiation, metal-free reaction conditions, ionic liquids, and solvent-free procedures to reduce waste, energy consumption, and the use of hazardous materials. mdpi.comresearchgate.net

Advanced Computational Modeling for Mechanism Elucidation and Property Prediction

Computational chemistry is an increasingly powerful tool in drug discovery and materials science. nih.gov Advanced computational modeling, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular dynamics simulations, will play a crucial role in the future development of this compound derivatives. researchgate.netnih.gov These methods can be used to predict the biological activity of new compounds, elucidate their binding modes with target proteins, and predict their physicochemical properties, thereby accelerating the design and optimization process. nih.govnih.govmdpi.com

Q & A

Q. What are the most efficient synthetic routes for preparing 7-(trifluoromethyl)quinoline derivatives?

The cyclocondensation of trifluoroacetyl enamine precursors offers a highly efficient method for synthesizing 7-(trifluoromethyl)quinolines. This reaction achieves high yields (up to 85%) under mild conditions and avoids harsh reagents, making it suitable for generating amino-substituted derivatives . Alternative approaches, such as nickel-catalyzed insertion reactions with alkynes and benzothiazoles, provide access to structurally diverse analogs through C–S bond cleavage and subsequent thermal elimination .

Q. How can researchers optimize purification techniques for this compound compounds?

Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. For highly fluorinated compounds, recrystallization from ethanol/water mixtures improves purity by leveraging differential solubility. Analytical HPLC with C18 columns and trifluoroacetic acid (TFA) in the mobile phase can resolve closely related impurities .

Q. What spectroscopic methods are essential for characterizing this compound derivatives?

- NMR : NMR is critical for confirming the presence and position of the trifluoromethyl group. NMR coupling patterns distinguish substituents on the quinoline ring.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns.

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond angles, torsional strain, and intermolecular interactions .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Density Functional Theory (DFT) calculations assess electron-density distributions and frontier molecular orbitals to predict reactivity. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins, such as c-Met kinase, by simulating hydrogen bonding and hydrophobic interactions with the trifluoromethyl group . Pharmacophore modeling identifies critical functional groups for antimicrobial activity, such as the quinoline core and substituent electronegativity .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

- Dose-Response Studies : Confirm activity trends across multiple concentrations (e.g., IC values in cancer cell lines).

- Metabolic Stability Assays : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation.

- Target Validation : Use CRISPR/Cas9 knockout models to verify specificity for hypothesized targets (e.g., c-Met in oncology studies) .

Q. How does the trifluoromethyl group influence the photophysical properties of quinoline derivatives?

The electron-withdrawing CF group reduces - transition energy, shifting UV-Vis absorption to longer wavelengths (bathochromic shift). Time-resolved fluorescence spectroscopy reveals enhanced intersystem crossing rates, which are useful in designing light-activated therapeutic agents .

Q. What experimental designs minimize artifacts in crystallographic data for this compound complexes?

- Twinned Data : Use SHELXD for structure solution and SHELXL for refinement to handle twinning ratios > 0.3.

- High-Resolution Data : Collect data at synchrotron sources ( Å) to resolve disorder in the CF group.

- Hydrogen Bonding Networks : Analyze Olex2-generated interaction diagrams to distinguish true hydrogen bonds from van der Waals contacts .

Methodological Considerations

Q. How can researchers design structure-activity relationship (SAR) studies for this compound libraries?

- Substituent Variation : Systematically modify positions 2, 4, and 8 to assess steric and electronic effects.

- Bioisosteric Replacement : Replace CF with Cl, Br, or OCF to evaluate halogen bonding vs. hydrophobicity.

- 3D-QSAR : Use CoMFA or CoMSIA to correlate spatial/electrostatic descriptors with activity data .

Q. What in vitro assays are optimal for evaluating the anticancer potential of this compound derivatives?

- Cell Viability : MTT or resazurin assays in panels of cancer cell lines (e.g., MCF-7, HepG2).

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining.

- Kinase Inhibition : Radiometric assays (e.g., -ATP) for c-Met or EGFR kinase activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.